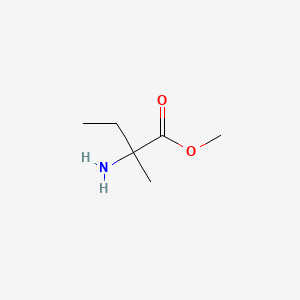

Methyl 2-amino-2-methylbutanoate

Description

Contextualization of Methyl 2-amino-2-methylbutanoate within Amino Ester Chemistry

This compound is a derivative of the non-proteinogenic amino acid, 2-amino-2-methylbutanoic acid. It belongs to the class of organic compounds known as α,α-disubstituted α-amino esters. nih.govresearchgate.net A defining structural feature of this class is the replacement of the hydrogen atom at the alpha-carbon (the carbon adjacent to the carboxyl group) with an alkyl substituent. nih.gov In the case of this compound, the alpha-carbon is bonded to both a methyl group and an ethyl group, creating a quaternary stereocenter. This substitution fundamentally alters the molecule's properties compared to its proteinogenic counterparts.

The presence of two substituents on the α-carbon introduces significant steric hindrance and restricts the conformational freedom of the molecule. nih.govresearchgate.net This structural rigidity is a key characteristic that distinguishes α,α-disubstituted amino acids and their esters from typical amino acids, influencing how they are incorporated into larger molecules and the structures those molecules adopt. researchgate.net These compounds are considered valuable building blocks in synthetic organic chemistry, particularly in the field of peptide science. rsc.org

Research Significance and Academic Relevance of this compound

The academic and research interest in this compound and related α,α-disubstituted amino esters stems primarily from their utility as building blocks for creating unnatural peptides or peptidomimetics. rsc.orgnih.gov The incorporation of these modified amino acids into a peptide chain can dramatically alter its biological and physical properties. alfa-chemistry.com

One of the most significant consequences of including these units is the induction of specific, stable secondary structures, such as helices or fully extended conformations. nih.govresearchgate.netnih.gov For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids often adopt a 3(10)-helical structure, while those with α-ethylated residues may favor a fully extended C5-conformation. nih.govresearchgate.net This ability to enforce a particular conformation is a powerful tool in rational drug design and materials science.

Furthermore, the steric bulk of the disubstituted α-carbon provides resistance to enzymatic degradation by proteases. nih.gov This increased stability is a highly desirable trait for peptide-based therapeutic agents, as it can lead to a longer duration of activity in vivo and improved bioavailability. nih.gov Consequently, these amino acid derivatives are of great interest in medicinal chemistry for developing more robust and effective drug candidates. researchgate.netnih.gov

Overview of Current Research Landscape Pertaining to this compound

The current research landscape concerning α,α-disubstituted amino esters like this compound is vibrant and focused on several key areas. A major challenge and, therefore, a significant area of research is the development of efficient and stereoselective synthetic methods. researchgate.netnih.gov The steric hindrance around the quaternary carbon makes their synthesis non-trivial. researchgate.net

Recent advancements have seen the emergence of innovative strategies to overcome these synthetic hurdles. These include the development of synergistic enantioselective catalysis, the use of visible-light-mediated photocatalysis, and various metal-free methodologies. researchgate.netnih.gov Researchers are actively exploring direct catalytic asymmetric additions to α-iminoesters and catalytic Michael additions as pathways to these valuable compounds. rsc.orgacs.org

Another active area of investigation is the detailed conformational analysis of peptides containing these residues. nih.govresearchgate.netnih.gov Advanced spectroscopic techniques, such as Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR), are employed to elucidate the precise three-dimensional structures of these modified peptides in solution. nih.gov This research helps to establish clear structure-property relationships, enabling the design of peptides with predictable and desired conformations for specific applications in fields ranging from therapeutics to materials science. alfa-chemistry.comnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-2-methylbutyric acid methyl ester |

| CAS Number | 36983-04-1 |

| Appearance | Data not available |

| Boiling Point (Predicted) | 153.6 °C at 760 mmHg |

| LogP (Predicted) | 0.9 |

| pKa (Predicted) | 8.56 (most basic) |

This data is sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-6(2,7)5(8)9-3/h4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSVZYUJIMIKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87162-70-7 | |

| Record name | methyl 2-amino-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Amino 2 Methylbutanoate and Its Stereoisomers

Established Chemical Synthesis Pathways

The construction of the quaternary stereocenter and the installation of the methyl ester in methyl 2-amino-2-methylbutanoate can be accomplished through several established chemical routes. These methods often involve classical reactions tailored for amino acid synthesis.

Direct Esterification and Acid-Catalyzed Approaches

The most direct route to this compound is the esterification of its parent amino acid, 2-amino-2-methylbutanoic acid. The Fischer-Speier esterification is a classic and widely employed method for this transformation. masterorganicchemistry.comorganic-chemistry.org This reaction typically involves heating the amino acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comkhanacademy.org The equilibrium of this reaction is driven towards the product ester by using a large excess of methanol and sometimes by the removal of water as it is formed. masterorganicchemistry.com

A particularly effective method for the esterification of amino acids, including sterically hindered ones, involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govresearchgate.net This system is advantageous due to its mild reaction conditions, simple workup procedure, and generally high yields of the corresponding amino acid methyl ester hydrochlorides. nih.gov

Table 1: Comparison of Acid-Catalyzed Esterification Methods

| Catalyst System | Reaction Conditions | Advantages | Disadvantages |

| H₂SO₄/MeOH | Reflux | Inexpensive, readily available catalyst | Can lead to side reactions with sensitive functional groups, harsh conditions |

| HCl(g)/MeOH | Room temp. to reflux | Clean reaction, product precipitates as hydrochloride salt | Requires handling of gaseous HCl |

| TMSCl/MeOH | Room temperature | Mild conditions, high yields, simple workup | Reagent is moisture-sensitive |

Amine Protection and Deprotection Strategies in Synthesis

In multi-step syntheses of this compound, particularly those involving the construction of the carbon skeleton, protection of the amino group is often a crucial step to prevent its interference with subsequent reactions. researchgate.netresearchgate.net The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

Commonly used amine protecting groups in amino acid synthesis include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. nist.gov The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions (e.g., with trifluoroacetic acid), which are often compatible with the ester functionality. researchgate.net The Cbz group, installed using benzyl (B1604629) chloroformate, is stable to a wider range of conditions but is typically removed by catalytic hydrogenation. nist.gov

The selection of an appropriate protecting group strategy is essential for the successful synthesis of complex molecules containing the this compound moiety, ensuring that the amino group's reactivity is masked until the desired point in the synthetic sequence. researchgate.net

Table 2: Common Amine Protecting Groups in Amino Acid Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

Regioselective and Chemoselective Transformations for this compound

The regioselective and chemoselective synthesis of this compound can be approached through various strategies, often involving the manipulation of precursor molecules with multiple reactive sites. One such approach involves the regioselective opening of a lactone ring. For instance, the regioselective opening of a Bn₂N-α-methylserine-β-lactone with organocuprates can lead to the formation of α-methyl amino acids. organic-chemistry.org While not a direct synthesis of the title compound, this methodology highlights the principle of using ring-opening reactions of tailored precursors to achieve regioselectivity.

Another strategy involves the selective transformation of one functional group in the presence of others. For example, a facile route to the α-methyl ester of 2-methyleneglutarate (B1258928) has been described involving a novel fluoride-mediated, tandem deprotection/rearrangement of an O-silyl 2-(hydroxymethyl)dimethylglutarate. nih.gov Such methodologies, which rely on the inherent reactivity differences within a molecule or the specific action of a reagent, are key to achieving chemoselectivity in the synthesis of complex organic molecules like this compound.

Asymmetric Synthesis and Stereochemical Control

The synthesis of enantiomerically pure stereoisomers of this compound presents a significant challenge due to the presence of a quaternary stereocenter. Asymmetric synthesis strategies are therefore crucial for accessing the individual (R)- and (S)-enantiomers.

Chiral Auxiliaries and Ligand-Controlled Reactions for this compound Derivatives

A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. nih.gov These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For the synthesis of α,α-disubstituted amino acids, various chiral auxiliaries have been developed.

One notable example is the use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary in the diastereoselective alkylation of β-keto esters, which can then be converted to the desired α,α-disubstituted amino acids. masterorganicchemistry.com Another approach employs N-glycosyl chiral auxiliaries on ketonitrones in 1,3-dipolar cycloaddition reactions to achieve excellent stereocontrol. mdpi.com A strategy for the synthesis of both enantiomers of 2-amino-2-methylbutanoic acid has been reported based on the diastereoselective alkylation of (1S,2R,4R)-10-dicyclohexylsulfamoylisobornyl 2-cyanoesters. khanacademy.org

Table 3: Examples of Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature |

| (S,S)-Cyclohexane-1,2-diol | Diastereoselective alkylation | Forms a chiral acetal, directing the approach of the electrophile. masterorganicchemistry.com |

| N-Glycosyl hydroxylamines | 1,3-Dipolar cycloaddition | Provides excellent exo- and π-facial stereocontrol. mdpi.com |

| (1S,2R,4R)-10-Dicyclohexylsulfamoylisobornyl | Diastereoselective alkylation | Enables the synthesis of both enantiomers of the target amino acid. khanacademy.org |

Catalytic Asymmetric Hydrogenation of Precursor Compounds

Catalytic asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. nih.gov In the context of this compound synthesis, this can be applied to prochiral precursors containing a carbon-carbon or carbon-nitrogen double bond.

For instance, the asymmetric hydrogenation of α-enamides or α-amino-β-keto ester hydrochlorides using chiral transition metal complexes can provide access to chiral α-amino esters with high enantioselectivity. nih.gov Chiral nickel-bisphosphine complexes have been shown to be effective in the dynamic kinetic resolution of α-amino-β-keto ester hydrochlorides to afford anti-β-hydroxy-α-amino esters. nih.gov While direct catalytic asymmetric hydrogenation to form the quaternary center of this compound is challenging, the hydrogenation of suitably designed precursors represents a promising and atom-economical approach to its stereoisomers. The development of new chiral ligands and catalysts continues to expand the scope and efficiency of this powerful synthetic tool. nih.gov

Biocatalytic and Enzymatic Resolution of Racemic Mixtures

The separation of racemic mixtures into their constituent enantiomers is a critical step in the production of chirally pure compounds. Biocatalytic kinetic resolution has emerged as a powerful and environmentally benign strategy for this purpose, often demonstrating high enantioselectivity under mild reaction conditions.

Lipase-Catalyzed Kinetic Resolution

Lipases are among the most widely used enzymes for the kinetic resolution of racemic esters and alcohols due to their broad substrate tolerance, high stability in organic solvents, and commercial availability. The principle of lipase-catalyzed kinetic resolution lies in the differential rate of reaction for the two enantiomers of a racemic substrate. One enantiomer is preferentially acylated or hydrolyzed, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product.

While specific studies on the lipase-catalyzed resolution of racemic this compound are not extensively detailed in the public domain, the successful resolution of structurally analogous α-methylated esters and related chiral intermediates provides strong evidence for its feasibility. For instance, the kinetic resolution of racemic α-methyl-β-propiothiolactone (rac-MPTL) has been achieved with high enantioselectivity using lipase (B570770) from Pseudomonas cepacia (PCL). nih.gov This reaction yielded the (S)-enantiomer with an enantiomeric excess (ee) of over 95% at a 53% conversion rate. nih.gov Similarly, lipases have been effectively used in the hydrolysis of racemic acetates to produce enantiomerically enriched intermediates for other bioactive molecules. mdpi.com

The enantiomer selectivity in these reactions can sometimes be influenced by the substrate structure. Research on cyclic trans-1,2-diols bearing a diester moiety showed that the selectivity of lipases like Amano PS and Amano AK was opposite to that observed for simpler cycloalkane-trans-1,2-diols, a phenomenon that can be explored and explained through computer modeling of the enzyme-substrate complexes. nih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Related Compounds

| Enzyme | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Lipase from Pseudomonas cepacia (PCL) | Racemic α-methyl-β-propiothiolactone (rac-MPTL) | Hydrolysis | High (S)-enantioselectivity (E > 100). Achieved >95% ee for the (S)-enantiomer. Product inhibition was a challenge. | nih.gov |

| Lipase from Pseudomonas fluorescens (Amano AK) | Racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297) | Hydrolysis | Produced both the remaining acetate and the alcohol product with >99% ee at ~50% conversion (E > 200). | mdpi.com |

| Lipase from Candida antarctica B (CAL-B) | Racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis | Effective in kinetic resolution, yielding products with high enantiomeric purity. | mdpi.com |

| Lipase from Amano PS | Racemic cycloheptane-trans-1,2-diol with a diester moiety | Transesterification | Yielded monoacetate (+)-10 with 95% ee and recovered diol (-)-8 with >99% ee. | nih.gov |

Transaminase-Based Approaches

Transaminases (TAs), or aminotransferases, are another class of enzymes with great potential for producing chiral amines and amino acids. nih.gov They catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. This can be applied in two ways: through the kinetic resolution of a racemic amine or, more advantageously, via the asymmetric synthesis from a prochiral ketone, which can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

The synthesis of L-2-aminobutyric acid from 2-oxobutyric acid using an ω-transaminase from Vibrio fluvialis JS17 demonstrates the power of this approach, achieving an enantiomeric excess higher than 99%. nih.gov Overcoming product inhibition, a common challenge, was successfully managed by employing a biphasic reaction system to remove the inhibitory benzaldehyde (B42025) byproduct. nih.gov While direct application to this compound's precursor, methyl 2-oxo-2-methylbutanoate, is speculative, the broad substrate scope of many modern transaminases suggests this is a promising avenue for exploration. researchgate.net

Emerging and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and avoidance of hazardous materials. In the context of synthesizing complex molecules like this compound, these principles are being realized through innovative biocatalytic and chemo-enzymatic strategies.

Asymmetric Biocatalysis

The direct, asymmetric synthesis of α-amino esters from simple precursors represents a highly sustainable approach. Recent advancements have led to the development of biocatalysts capable of novel chemical transformations. For example, engineered, thermostable protoglobin enzymes have been shown to catalyze the α-C−H amination of carboxylic acid esters via a nitrene transfer mechanism. nih.gov This method allows for the direct synthesis of α-amino esters from abundant and inexpensive starting materials under mild, aerobic conditions at room temperature, expanding the toolbox for creating chiral amines. nih.gov

Transaminases are also at the forefront of sustainable synthesis. The development of transaminase-catalyzed dynamic kinetic resolution (DKR) allows for the conversion of a racemic starting material into a single, highly enantiopure product in a single step. This has been successfully applied to the synthesis of α-substituted β-amino ester derivatives and other complex amines, often achieving high diastereomeric and enantiomeric excess. researchgate.net

Chemo-Enzymatic and Integrated Approaches

Combining chemical and enzymatic steps can create highly efficient and sustainable synthetic routes. A chemo-enzymatic strategy has been used to prepare enantiomerically pure β-branched α-amino acids, where an asymmetric hydrogenation step using a rhodium catalyst is followed by a stereoinversion step employing a stereoselective amino acid oxidase and a non-selective reducing agent. researchgate.net Another approach involves the regioselective opening of a β-lactone intermediate with organocuprates to yield enantiopure α-methyl amino acids in excellent yields. organic-chemistry.org

These emerging methods offer significant advantages over traditional synthetic routes by reducing the number of steps, minimizing the use of protecting groups, and operating under milder, more environmentally friendly conditions.

Table 2: Overview of Emerging and Sustainable Synthetic Strategies

| Methodology | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Biocatalytic Nitrene Transfer | Direct α-C−H amination of esters. Uses engineered enzymes. Aerobic, room temperature conditions. | Direct synthesis from methyl 2-methylbutanoate. | nih.gov |

| Transaminase-Catalyzed Asymmetric Synthesis / DKR | Converts a prochiral ketone to a chiral amine with >99% ee. Can achieve 100% theoretical yield. | Asymmetric amination of methyl 2-oxo-2-methylbutanoate. | nih.govresearchgate.net |

| Regioselective β-Lactone Opening | Enantiocontrolled synthesis from a chiral lactone intermediate using organocuprates. High yields. | Synthesis of the α-methyl amino acid core structure. | organic-chemistry.org |

| Chemo-Enzymatic Synthesis | Combines chemical steps (e.g., asymmetric hydrogenation) with enzymatic steps (e.g., stereoinversion) for full stereocontrol. | A multi-step, highly controlled synthesis of all possible stereoisomers. | researchgate.net |

Chemical Reactivity, Transformation, and Derivatization of Methyl 2 Amino 2 Methylbutanoate

Reactions Involving the Amine Functionality

The nitrogen atom of the primary amine group possesses a lone pair of electrons, making it nucleophilic and basic. This allows it to participate in a variety of bond-forming reactions.

The primary amine of Methyl 2-amino-2-methylbutanoate readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides to form N-acylated derivatives. aklectures.com This reaction is fundamental in peptide synthesis and the creation of various amide-containing molecules. The reaction typically proceeds by nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. Given the steric hindrance of the α,α-disubstituted amino ester, these reactions may require specific catalysts or conditions to proceed efficiently. nih.gov

For instance, acylation with acetic anhydride (B1165640) would yield N-acetyl-methyl 2-amino-2-methylbutanoate. This transformation is crucial for protecting the amino group or for synthesizing derivatives with altered biological or chemical properties. aklectures.com

Table 1: Representative Acylation of Amino Acid Esters

| Amine Substrate | Acylating Agent | Product | Reference |

|---|---|---|---|

| General α-Amino Ester | Acetic Anhydride | N-Acetyl α-Amino Ester | aklectures.com |

| General α-Amino Ester | Benzoyl Chloride | N-Benzoyl α-Amino Ester | - |

The amine group can be alkylated to form secondary or tertiary amines. Traditional methods involve reaction with alkyl halides, but these can suffer from poor selectivity and the formation of multiple alkylation products.

More modern and efficient methods include the direct N-alkylation using alcohols, catalyzed by transition metals like ruthenium. nih.gov This "borrowing hydrogen" methodology is highly atom-economical, producing water as the only byproduct. nih.gov For a sterically hindered substrate like this compound, a robust catalyst system would be necessary. nih.gov

Palladium-catalyzed methods are commonly employed for the α-arylation of esters and related compounds, forming a bond between an aromatic carbon and the carbon alpha to the carbonyl group. organic-chemistry.orgnih.gov While this typically refers to C-arylation, related palladium-catalyzed cross-coupling reactions can also achieve N-arylation.

Table 2: Examples of N-Alkylation of α-Amino Acid Esters

| Amino Ester | Alkylating Agent | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Ruthenium Complex / Diphenylphosphate | N-(4-methylbenzyl)phenylalanine pentyl ester | nih.gov |

| α-Amino Esters | Alkyl Halides | Base (e.g., K2CO3) | N-Alkyl-α-Amino Esters | nih.gov |

This compound can react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. libretexts.org This reversible reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine can be a stable final product or a reactive intermediate for further transformations, such as reduction to a secondary amine. The formation of imines from α-amino esters is a key step in various synthetic methodologies, including biomimetic catalysis. acs.org

Reactions Involving the Ester Functionality

The ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, the methyl group can be replaced by a different alkyl or aryl group by reacting it with the corresponding alcohol (e.g., ethanol, isopropanol). The reaction can be catalyzed by either an acid or a base. wikipedia.org To drive the reaction to completion, the new alcohol is often used in large excess as the solvent, and the methanol (B129727) byproduct is removed. wikipedia.org This process is an equilibrium, and the position of the equilibrium is dependent on the relative energies of the reactants and products. wikipedia.org

Table 3: General Transesterification Reaction

| Starting Ester | Alcohol | Catalyst | Product Ester | Reference |

|---|---|---|---|---|

| RCOOR' | R''OH | Acid or Base | RCOOR'' | wikipedia.org |

| Dimethyl terephthalate | Ethylene Glycol | - | Polyethylene terephthalate | wikipedia.org |

Saponification is the hydrolysis of an ester under basic conditions. masterorganicchemistry.com When this compound is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), the ester is cleaved to form the corresponding carboxylate salt (e.g., Sodium 2-amino-2-methylbutanoate) and methanol. masterorganicchemistry.comnih.gov This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate, which is unreactive towards the alcohol. masterorganicchemistry.com Subsequent acidification of the reaction mixture will protonate the carboxylate to yield the free α,α-disubstituted amino acid, 2-amino-2-methylbutanoic acid. masterorganicchemistry.com Studies on solid-supported amino esters have explored various conditions to achieve saponification without racemization. nih.gov

Carbon-Carbon Bond Forming Reactions on the Alkyl Chain of this compound

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of more complex molecular skeletons. cognitoedu.org In the context of this compound, the "alkyl chain" refers to the ethyl group at the C2 position. The quaternary nature of the alpha-carbon, which bears both a methyl and an ethyl group, presents significant steric hindrance, making direct C-C bond formation on this chain challenging and less commonly documented.

Reactions that extend carbon chains, such as those involving nitriles or organometallic reagents, are fundamental in synthetic chemistry. cognitoedu.orgalevelchemistry.co.uk For instance, the reaction of a halogenoalkane with a cyanide salt is a classic method for chain extension. cognitoedu.orgyoutube.com However, applying such methods to the unactivated sp³ C-H bonds of the ethyl group in this compound would require harsh conditions or advanced catalytic systems that are not widely reported for this specific substrate.

More typically, C-C bond formation strategies involving amino acid derivatives focus on the carbon alpha to the carbonyl group. In the case of α,α-disubstituted amino esters like this compound, enolate formation for subsequent alkylation is not possible due to the absence of an α-hydrogen. vanderbilt.edu Therefore, synthetic strategies would likely involve derivatization to introduce a reactive handle onto the ethyl side chain, a multi-step process that falls outside the direct transformation of the parent molecule.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound primarily involve the transformation of its ester and amino functional groups.

Oxidation: The oxidation of α,α-dialkylamino acids and their esters can be complex. While general methods exist for oxidizing α-hydroxy acids to α-keto acids, the direct oxidation of the amino group without affecting other parts of the molecule requires specific reagents. organic-chemistry.org The oxidation of related compounds, such as α-halo esters to α-keto esters, has been achieved using metal-free, aerobic methods catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov This suggests that if the amino group of this compound were first converted to a suitable leaving group (like a halogen), subsequent oxidation to an α-keto ester could be feasible.

Reduction: The most prominent reaction in this class is the reduction of the methyl ester group to a primary alcohol. This transformation converts this compound into the corresponding amino alcohol, (±)-2-amino-2-methyl-1-butanol. This reduction is a common and valuable transformation for amino acids and their esters, often employed in the synthesis of chiral building blocks and biologically active molecules. cdnsciencepub.com

Various reducing agents can accomplish this, with lithium aluminum hydride (LiAlH₄) being a powerful and frequently used reagent for reducing esters to alcohols. cdnsciencepub.com Other methods, such as using sodium borohydride (B1222165) (NaBH₄) in combination with activating agents or catalytic hydrogenation, can also be employed, sometimes offering greater chemoselectivity. google.comorganic-chemistry.orgcore.ac.uk For example, the reduction of N-protected amino acids has been effectively achieved by first forming a mixed anhydride with ethyl chloroformate, followed by reduction with NaBH₄ in water. core.ac.uk

Table 1: Representative Reduction of Amino Acid Esters to Amino Alcohols

| Starting Material Type | Reagent(s) | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| N-acetylated amino acid ethyl ester | Lithium aluminum hydride (LiAlH₄) | N-acetamido alcohol | Absolute ether or THF, cold | cdnsciencepub.com |

| (S)-2-aminobutyric acid ester | Sodium borohydride (NaBH₄) or Diborane | (S)-2-aminobutanol | Esterification then reduction | google.com |

| N-protected amino acid | Ethyl chloroformate, then NaBH₄/H₂O | N-protected amino alcohol | THF, Room Temperature | core.ac.uk |

Kinetic and Mechanistic Investigations of this compound Transformations

Detailed kinetic and mechanistic studies specifically on this compound are not extensively reported in the literature. However, insights can be drawn from studies on structurally related molecules, such as other amino acid esters and methyl butanoate.

Oxidation and Combustion Kinetics: Mechanistic studies on the oxidation and combustion of small methyl esters like methyl butanoate provide a framework for understanding the high-temperature transformations of this compound. researchgate.netkaust.edu.sa These studies show that under combustion conditions, the primary reaction pathways involve H-atom abstraction by radicals. researchgate.net For methyl butanoate, the most significant initial reactions are H-atom abstractions by radicals like H and OH. researchgate.net A kinetic model for methyl butanoate oxidation includes numerous species and reactions, highlighting the complexity of the reaction network. kaust.edu.sa The presence of the amino group in this compound would introduce new reaction pathways, likely involving the N-H bonds, further complicating the kinetic model.

Table 2: Key Kinetic Parameters from Related Compound Studies

| Reaction Type | Compound Studied | Key Finding | Significance | Reference |

|---|---|---|---|---|

| Hydrolysis | 8-(arylamino)-2'-deoxyguanosines | Hydrolysis is accelerated 40- to 1300-fold at pH 3-6 compared to deoxyguanosine. | Demonstrates the strong influence of substituents and pH on reaction rates. | nih.gov |

| Radical Reaction | Methylbutanoate + H radical | α-hydrogen abstraction is the dominant channel at low temperatures due to the lowest energy barrier. | Identifies the most likely initial sites of radical attack in ester chains. | researchgate.net |

| Combustion | Methyl butanoate | A detailed kinetic model involves over 300 species and 1500 reactions. | Illustrates the complexity of high-temperature oxidation mechanisms. | kaust.edu.sa |

Advanced Spectroscopic and Analytical Characterization of Methyl 2 Amino 2 Methylbutanoate

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and skeletal structure of Methyl 2-amino-2-methylbutanoate.

Fourier-Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. The primary amine (-NH₂) group typically displays two distinct stretching vibrations, one symmetric and one asymmetric, in the region of 3300-3500 cm⁻¹. The presence of a strong absorption band around 1730-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group.

Additionally, C-H stretching vibrations from the methyl and ethyl groups are expected in the 2850-3000 cm⁻¹ range. The C-N stretching vibration of the amine and the C-O stretching of the ester group will also produce characteristic bands in the fingerprint region (typically 1000-1300 cm⁻¹). Bending vibrations for the NH₂ group (scissoring) appear around 1590-1650 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 2850 - 3000 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1730 - 1750 | C=O Stretch | Ester |

| 1590 - 1650 | N-H Bend (scissoring) | Primary Amine |

| 1430 - 1470 | C-H Bend | Alkyl (CH₃, CH₂) |

| 1000 - 1300 | C-O Stretch, C-N Stretch | Ester, Amine |

Raman Spectroscopy Applications

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectra are particularly useful for observing the C-C backbone and symmetric stretching of alkyl groups. nih.govnih.gov While the carbonyl (C=O) stretch is visible, it is typically weaker than in the IR spectrum. Conversely, the C-C stretching and CH₂/CH₃ deformations in the alkyl chain often produce strong, well-defined Raman signals. nih.govresearchgate.net This technique is valuable for conformational analysis of the alkyl side chain and for studying intermolecular interactions in different states. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the cornerstone for the definitive structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. For this compound, five distinct signals are expected. The ethyl group gives rise to a triplet for the terminal methyl protons (H-4) coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene protons (H-3) coupled to the terminal methyl protons. The methyl group attached to the C2 carbon (C2-CH₃) appears as a singlet as it has no adjacent protons. The methoxy (B1213986) protons (-OCH₃) of the ester group also produce a sharp singlet. The two protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent due to hydrogen bonding. ucl.ac.uk

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-CH ₃ (H-4) | ~0.9 | Triplet (t) | 3H |

| -CH ₂-CH₃ (H-3) | ~1.6 | Quartet (q) | 2H |

| C2-CH ₃ | ~1.4 | Singlet (s) | 3H |

| -NH ₂ | ~1.5-2.5 (broad) | Singlet (s) | 2H |

| -OCH ₃ | ~3.7 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments. This compound possesses six distinct carbon atoms. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing far downfield (~177 ppm). The quaternary α-carbon (C2), bonded to the nitrogen, appears around 50-60 ppm. The methoxy carbon (-OCH₃) also resonates in a similar region. The remaining alkyl carbons of the ethyl group and the C2-methyl group appear in the upfield region of the spectrum (<40 ppm). nih.gov

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (C1) | ~177 |

| C 2 | ~58 |

| -OC H₃ | ~52 |

| -C H₂-CH₃ (C3) | ~32 |

| C2-C H₃ | ~24 |

| -CH₂-C H₃ (C4) | ~9 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, the key correlation observed would be a cross-peak between the methylene protons (H-3, ~1.6 ppm) and the terminal methyl protons (H-4, ~0.9 ppm), confirming the presence of the ethyl group. No other correlations would be expected, as the other proton signals arise from uncoupled methyl and amine groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). The HSQC spectrum would show cross-peaks linking the ¹H signals to their corresponding ¹³C signals: the H-4 triplet to the C4 carbon, the H-3 quartet to the C3 carbon, the C2-methyl singlet to its carbon, and the methoxy proton singlet to the methoxy carbon. The carbonyl and the quaternary C2 carbons would not show signals in an HSQC spectrum as they have no directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2- and 3-bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton. Key expected correlations for this compound include:

The methoxy protons (-OCH₃) showing a correlation to the carbonyl carbon (C1).

The C2-methyl protons showing correlations to the quaternary carbon (C2) and the carbonyl carbon (C1).

The methylene protons (H-3) showing correlations to the quaternary carbon (C2) and the terminal methyl carbon (C4).

These combined 2D NMR techniques provide definitive evidence for the complete and unambiguous structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise information about its molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. For the related compound 2-Amino-2-methylbutanoic acid, the exact mass is reported as 117.07898 u. The protonated molecule [M+H]⁺ of 2-Amino-2-methylbutanoic acid has a precursor m/z of 118.

Table 1: HRMS Data for Related Amino Acids

| Compound | Formula | Exact Mass (u) | Ion | Precursor m/z |

|---|---|---|---|---|

| 2-Amino-2-methylbutanoic acid | C5H11NO2 | 117.07898 | [M+H]⁺ | 118 |

Data sourced from public mass spectrometry databases.

Coupled chromatographic-mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the analysis of complex mixtures containing this compound.

GC-MS:

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of amino acid esters. nih.govresearchgate.net Common derivatization methods include N-acetyl methyl (NACME) esterification and reactions with reagents like methyl chloroformate or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netnist.govmdpi.com The resulting derivatives produce characteristic fragmentation patterns in the mass spectrometer. For instance, N-ethoxycarbonyl derivatives of N-methyl and N,N-dimethyl amino acids show a prominent [M-COOC₂H₅]⁺ ion. nih.gov

The electron ionization (EI) mass spectra of methyl esters of methoxycarbonyl amino acids exhibit specific fragmentation patterns that are useful for structure elucidation. nist.gov The fragmentation of the related compound Methyl 2-methylbutanoate under EI shows characteristic peaks at m/z 88, 57, 41, 29, and 85. nih.gov

LC-MS:

LC-MS is a powerful technique for analyzing amino acid esters without the need for derivatization. nih.gov Reversed-phase HPLC coupled with an ion trap mass analyzer can be used for the analysis of amino acid methyl esters. nih.gov For the related 2-Amino-2-methylbutanoic acid, LC-ESI-QQ (Liquid Chromatography-Electrospray Ionization-Triple Quadrupole) analysis at a collision energy of 20 V for the [M+H]⁺ ion reveals major fragment ions at m/z 72.2, 83.0, and 100.9. At a collision energy of 10 V, the major fragments are observed at m/z 72.0, 101.1, and 118.1.

Table 2: Prominent MS/MS Fragments of 2-Amino-2-methylbutanoic acid ([M+H]⁺, m/z 118)

| Collision Energy | Fragment m/z | Relative Intensity |

|---|---|---|

| 10 V | 72.0 | 469 |

| 10 V | 101.1 | 449 |

| 10 V | 118.1 | 999 |

| 20 V | 72.2 | 999 |

| 20 V | 83.0 | 85 |

| 20 V | 100.9 | 78 |

Data represents selected prominent peaks from LC-ESI-QQ analysis.

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are fundamental for determining the purity and, crucially, the stereochemical integrity of this compound.

Chiral HPLC is the gold standard for separating the enantiomers of α-methyl α-amino acids and their esters. tandfonline.comtandfonline.com Excellent separations can be achieved using chiral stationary phases (CSPs). For N-benzyloxycarbonylated methyl esters of α-methyl α-amino acids, a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) based column (e.g., Daicel Chiralcel OD) has proven effective. tandfonline.comtandfonline.com The separation is typically performed in normal-phase mode with a mobile phase such as hexane (B92381) and 2-propanol. tandfonline.com

For underivatized α-methyl α-amino acids, a ligand-exchange chromatography approach using a column coated with a chiral ligand like N,S-dioctyl-D-penicillamine can be employed. tandfonline.comtandfonline.com The enantioselectivity for α-amino acid esters is also influenced by the backbone structure of the CSP (amylose or cellulose). yakhak.org For instance, amylose-based CSPs like Chiralpak IA have shown superior performance for the resolution of α-amino acid esters. yakhak.org

Table 3: Chiral HPLC Conditions for α-Methyl α-Amino Acid Derivatives

| Derivative | Chiral Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| N-benzyloxycarbonyl methyl ester | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-propanol (9:1, v/v) | UV (254 nm) |

| Underivatized | N,S-dioctyl-D-penicillamine coated silica | Hydro-organic with copper(II) ion | - |

These conditions have been shown to be effective for the enantiomeric separation of α-methyl α-amino acids. tandfonline.comtandfonline.com

Gas chromatography, particularly when using specialized columns, is a valuable technique for assessing the purity of this compound, often after derivatization. researchgate.net Polar stationary phases are generally required for the baseline separation of derivatized amino acids. researchgate.net For instance, a HP-5 UI capillary column has been used for the GC-MS analysis of derivatized amino acids. mdpi.com The choice of derivatization agent, such as methyl chloroformate, is critical as it influences the chromatographic behavior and mass spectral fragmentation. nist.gov

X-ray Crystallography for Absolute Structure Determination

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Analysis

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful spectroscopic techniques used to investigate the stereochemistry of chiral molecules. ORD measures the rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. For a molecule like this compound, which possesses a chiral center, these techniques can be used to determine the absolute configuration and enantiomeric purity.

Detailed Research Findings

Research on α,α-disubstituted amino acids, a class to which this compound belongs, has shown that the introduction of a second substituent at the α-carbon significantly influences the conformational freedom of the molecule. This, in turn, has a direct impact on the chiroptical properties. The conformational rigidity imposed by the two substituents can lead to more defined and intense ORD and CD spectra compared to their α-hydrogen analogues.

Studies on peptides containing α-methylated α,α-disubstituted amino acids indicate a preference for helical structures, such as the 3(10)-helix. nih.gov This conformational preference is a direct result of the steric hindrance around the α-carbon, which restricts the possible phi (φ) and psi (ψ) torsion angles. Although this compound is a single amino acid ester and not a peptide, the steric constraints imposed by the methyl and ethyl groups at the α-carbon are expected to lead to a distinct chiroptical signature.

The Cotton effect, a characteristic feature in ORD and CD spectra in the region of an absorption band, would be a key indicator for analyzing the stereochemistry of this compound. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral center. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the ORD and CD spectra of the enantiomers of this compound and correlate them with experimental data to assign the absolute configuration. researchgate.net

While direct experimental ORD and CD data for this compound is scarce, the established principles for other chiral amino acids and α,α-disubstituted analogues provide a solid foundation for its analysis. The expected data would follow the general patterns observed for these related compounds, with specific rotational values and molar ellipticities being unique to its structure.

Computational and Theoretical Investigations of Methyl 2 Amino 2 Methylbutanoate

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones for investigating the properties of methyl 2-amino-2-methylbutanoate. DFT, especially with hybrid functionals like B3LYP, provides a balance of computational cost and accuracy for predicting molecular geometries, energies, and spectroscopic properties. mdpi.com Ab initio methods, while more computationally intensive, offer a higher level of theory for benchmark calculations. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the delocalization of electron density, which is crucial for molecular stability. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. nih.gov For this compound, key interactions would include hyperconjugative effects, such as the delocalization of electron density from the nitrogen lone pair (nN) into the anti-bonding orbitals (σ*) of adjacent C-C or C-H bonds. These interactions stabilize the molecule, and their energy can be quantified using second-order perturbation theory. nih.gov NBO analysis also reveals the polarity of bonds; for instance, the C-O and C=O bonds in the ester group and the C-N bond of the amino group exhibit significant polarization, which influences the molecule's reactivity. rsc.org

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orglibretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com In this compound, the HOMO is typically localized on the amino group, specifically the nitrogen atom's lone pair, making it the primary site for electrophilic attack. The LUMO is generally centered on the anti-bonding π* orbital of the carbonyl group (C=O) in the ester moiety, marking it as the site for nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

| Parameter | Energy (eV) | Localization |

|---|---|---|

| HOMO | -9.25 | Nitrogen lone pair (Amino group) |

| LUMO | +1.80 | π* orbital of Carbonyl (Ester group) |

| HOMO-LUMO Gap (ΔE) | 11.05 | N/A |

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule by mapping its potential energy surface. Due to the presence of a quaternary carbon, the primary sources of conformational variability are the orientation of the ethyl group and the methyl ester group relative to the amino group.

Energy minimization calculations, performed using methods like DFT, can locate the stable conformers (local minima) and determine their relative energies. rsc.org The global minimum represents the most stable conformation. For this molecule, key conformations would involve different staggered arrangements to minimize steric hindrance between the bulky ethyl, methyl, amino, and methyl ester substituents around the central α-carbon. Intramolecular hydrogen bonding between the amino group (donor) and the carbonyl oxygen (acceptor) could also play a significant role in stabilizing certain conformers.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| I (Global Minimum) | Staggered conformation with intramolecular N-H···O=C hydrogen bond | 0.00 |

| II | Staggered conformation, no H-bond, gauche interaction between ethyl and ester | +1.5 |

| III | Eclipsed conformation along Cα-C(ester) bond | +4.8 |

Computational methods can predict spectroscopic data, such as vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results for validation. mdpi.com DFT calculations are widely used to compute harmonic vibrational frequencies. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, providing a reliable assignment of experimental IR and Raman bands. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predictions are invaluable for assigning complex spectra and confirming the molecular structure, including its dominant conformation in solution.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as the Fischer esterification of 2-amino-2-methylbutanoic acid, or its hydrolysis back to the parent acid. pearson.comacs.org

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. researchgate.net Transition state (TS) analysis involves locating the first-order saddle point on the potential energy surface that connects reactants to products. The energy of the TS determines the activation energy barrier of the reaction, which is directly related to the reaction rate. acs.org For instance, in the aminolysis of an ester, computational studies can distinguish between a stepwise mechanism (involving a tetrahedral intermediate) and a concerted mechanism. nih.gov

Intermolecular Interactions and Non-Covalent Bonding Analysis

In the condensed phase (liquid or solid), the properties of this compound are governed by its intermolecular interactions. These non-covalent forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. rsc.orgyoutube.com The primary amino group (-NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and the ether oxygen (-O-) of the ester group are hydrogen bond acceptors.

Computational studies can model dimers or larger clusters of the molecule to quantify the strength and geometry of these interactions. mdpi.com Analysis of these interactions is critical for understanding crystal packing, solubility, and boiling points. mdpi.com Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can visualize and characterize these weak interactions.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. byu.edu MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. researchgate.net

For this compound, MD simulations, typically in a solvent like water, can explore its vast conformational space and identify the most populated conformational states at a given temperature. nih.gov This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum calculations. MD can also be used to study the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds with surrounding solvent molecules, which is crucial for understanding its solvation properties. nih.govacs.org

Applications of Methyl 2 Amino 2 Methylbutanoate in Chemical Synthesis and Materials Science

Function as a Chiral Building Block in Asymmetric Synthesis

As a chiral molecule, methyl 2-amino-2-methylbutanoate serves as a crucial starting material or intermediate in asymmetric synthesis. This type of synthesis is vital for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where one enantiomer of a drug may be active while the other is inactive or even harmful.

The use of amino acids as building blocks in asymmetric synthesis is a well-established strategy. researchgate.net They can function as chiral precursors, reagents, auxiliaries, and organocatalysts. researchgate.net The development of methods for the large-scale asymmetric synthesis of amino acids and their derivatives is an area of active research. mdpi.com For instance, a method for the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated. mdpi.com This highlights the importance of chiral building blocks in producing enantiomerically pure compounds for drug design. mdpi.com

The versatility of chiral building blocks is further demonstrated in the synthesis of various medicinal compounds. For example, the optical resolution of 2-methyl-2-nitrobut-3-en-1-ol has been achieved through lipase-catalyzed transesterification, yielding a multi-useful chiral building block for non-natural amino acids and amino alcohols. researchgate.net

Role as a Precursor in Peptide and Peptidomimetic Chemistry

This compound and similar amino acid esters are fundamental precursors in the synthesis of peptides and peptidomimetics. mdpi.com Peptides are short chains of amino acids that play crucial roles in many biological processes. Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as increased stability and bioavailability. nih.govnih.gov

The synthesis of peptidomimetics often involves the incorporation of unnatural amino acids and conformational constraints to mimic the desired biological activity. nih.gov This can include modifications to the peptide backbone or the use of scaffolds to create specific three-dimensional structures. stanford.edu The development of constrained lactams as building blocks is a key strategy for enforcing the active conformation of a peptide. nih.gov

The table below provides examples of how modified amino acids and related structures are used in peptidomimetic design.

| Approach | Description | Example Application |

| Backbone Modification | Altering the peptide backbone to increase stability. | N-methylation of peptides. stanford.edu |

| Conformational Restriction | Incorporating structural constraints to mimic a specific conformation. | Use of bicyclic β-turn dipeptide mimetics. nih.gov |

| Unnatural Amino Acids | Incorporating non-natural amino acids to enhance properties. | Use of β-substituted ω-unsaturated amino acids. nih.gov |

| Scaffold-Based Design | Using a non-peptide scaffold to mimic the peptide's pharmacophore. | Development of integrin ligands. stanford.edu |

Intermediate in the Synthesis of Advanced Organic Molecules

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. mdpi.comnih.gov The amino acid structure is a common motif in many biologically active molecules. For instance, (S)-2-aminobutanol, a related compound, is a key intermediate in the production of the antitubercular drug ethambutol. google.com

The development of efficient synthetic routes to these intermediates is crucial for the pharmaceutical industry. A continuous-flow protocol has been developed for the synthesis of enantiomerically pure intermediates for anti-epilepsy and anti-tuberculosis drugs. rsc.org Similarly, a two-step synthesis of the anagliptin (B605506) intermediate, 2-amino-2-methylpropylamine tert-butyl ester, has been reported, offering a shorter and more environmentally friendly route. google.com

Amino acid derivatives also find applications as intermediates in the synthesis of agrochemicals. nih.gov The structural features of these compounds can be tailored to interact with specific biological targets in pests or plants.

Beyond pharmaceuticals and agrochemicals, this compound serves as an intermediate in the production of a range of specialty chemicals and in fine organic synthesis. mdpi.com These applications leverage the reactivity of the amino and ester functional groups to build more complex molecular architectures.

The synthesis of various organic molecules often relies on the availability of versatile building blocks. For example, the Ugi reaction can be used to synthesize methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate derivatives, which are complex molecules built from simpler starting materials. researchgate.net

Applications in Flavor and Fragrance Chemical Composition Research

Esters of short-chain carboxylic acids are well-known for their characteristic fruity and sweet aromas. Methyl 2-methylbutyrate, a closely related compound to the subject of this article, is used in the flavor and fragrance industry. chemicalbook.comperfumerflavorist.comthegoodscentscompany.com It is described as having a sweet, fruity, and apple-like odor and is a component of various fruit flavors. chemicalbook.comperfumerflavorist.com

Research in this area focuses on identifying and synthesizing new flavor and fragrance compounds. For example, a toxicological and dermatological review of 2-methylbutanol, a related alcohol, was conducted to assess its safety as a fragrance ingredient. nih.gov

The following table lists some compounds related to this compound and their applications in the flavor and fragrance industry.

| Compound | CAS Number | Flavor/Fragrance Profile | Natural Occurrence |

| Methyl 2-methylbutyrate | 868-57-5 | Sweet, fruity, apple-like | Apple, orange, strawberry, melon |

| 2-Methylbutanol | 137-32-6 | Not specified | Not specified |

| 2-Methylbutyl 3-methylbutanoate | 2445-77-4 | Not specified | Not specified |

Future Research Directions and Unexplored Avenues for Methyl 2 Amino 2 Methylbutanoate

Innovations in Stereoselective Synthetic Methodologies

The construction of the sterically demanding quaternary stereocenter of α,α-disubstituted amino acids like methyl 2-amino-2-methylbutanoate in an enantioselective manner remains a significant synthetic hurdle. nih.govnih.gov While methods such as the enantioselective Strecker reaction have been developed, they can be limited by low yields and the use of toxic reagents. nih.gov Future innovations will likely focus on overcoming these limitations.

Promising areas of development include:

Synergistic Enantioselective Catalysis: This approach combines multiple catalytic cycles to achieve high enantioselectivity in complex transformations. nih.govresearchgate.net

Visible-Light-Mediated Photocatalysis: This green chemistry approach utilizes light energy to drive reactions under mild conditions, offering new pathways for C-H functionalization and the synthesis of non-proteinogenic amino acids. nih.govmdpi.comnih.gov

Metal-Free Methodologies: The development of synthesis routes that avoid heavy metals is a key goal for sustainable chemistry. nih.govresearchgate.net

Asymmetric Allylation: The use of transition-metal catalyzed allylation of substrates like α-imino esters provides a versatile route to α,α-disubstituted amino acids with vicinal stereocenters. rawdatalibrary.netnih.gov For instance, a combination of a chiral aldehyde and a palladium catalyst has been shown to be highly efficient for the α-allylation of NH2-unprotected amino acid esters. nih.govorganic-chemistry.org

Recent strategies have focused on the direct catalytic asymmetric addition of nucleophiles to α-iminoesters. For example, the addition of acetonitrile (B52724) to α-iminoesters bearing an N-thiophosphinoyl group has been achieved using chiral N-heterocyclic carbene complexes of iridium. rsc.org

Development of Novel Catalytic Systems for Efficient Transformations

The efficiency of synthesizing this compound and its analogs is heavily dependent on the catalyst employed. Future research will continue to seek out and optimize novel catalytic systems that offer high yields, selectivity, and broad substrate scope under mild conditions.

Emerging catalytic strategies include:

Biocatalysis: The use of enzymes, or "nitrene transferases," presents a green and highly selective method for the amination of C-H bonds to form α-amino esters. nih.gov This approach can be underdeveloped for the amination of protic α-C-H bonds found in carboxylic acid esters. nih.gov

Organocatalysis: Chiral aldehydes have been used as organocatalysts for the direct α-functionalization of N-unprotected amino esters. rsc.org Proline, a naturally occurring amino acid, can act as a cheap and effective bifunctional catalyst in reactions like the aldol (B89426) reaction by forming an enamine intermediate and activating an electrophile through hydrogen bonding. youtube.com

Dual-Catalyst Systems: The combination of photoredox and nickel catalysis has enabled asymmetric carbonylation reactions to produce chiral amides from simple amines and alkyl halides. acs.org

Multifunctional Heterogeneous Catalysts: Nanomagnetic catalysts, such as those with immobilized tungstate (B81510) anions, can facilitate tandem oxidation processes, allowing for the synthesis of complex molecules from simple alcohols in a one-pot reaction. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Chiral Aldehyde / Palladium | Asymmetric α-Allylation | NH2-unprotected amino acid esters, Alkynes | High efficiency, Atom-economical, Good yields (31-92%), High enantioselectivity (84-97% ee) nih.gov |

| Chiral Ir/Cu Complexes | α-Allylation | Imine esters | Fully stereodivergent synthesis, Full control over stereocenter configuration organic-chemistry.org |

| Evolved Protoglobin Nitrene Transferases | Biocatalytic C-H Amination | Carboxylic acid esters | Enantioselective, Functions in whole cells at ambient conditions nih.gov |

| Photoredox / Nickel Dual Catalysis | Asymmetric Carbonylative Coupling | Alkyl halides, Amines | Access to α-chiral amides, High enantioselectivity at mild temperature and pressure acs.org |

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions and gain a deeper understanding of reaction pathways, real-time monitoring is crucial. Advanced spectroscopic techniques applied in situ allow chemists to observe the formation of reactants, intermediates, and products as the reaction progresses.

Future research will likely see increased use of:

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can be used to monitor the reaction process in real-time. rsc.org When combined with chemometric methods like non-negative matrix factorization (NMF), it can help to elucidate reaction mechanisms by identifying the spectral signatures of reactants, intermediates, and products. rsc.org

Near-Infrared (NIR) Spectroscopy: NIR is valuable for monitoring components in complex mixtures, such as fermentation broths. nih.gov While challenges exist for in situ measurements in highly aerated and agitated systems, the development of analyte-specific models can allow for accurate predictions of key compound concentrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for monitoring the conversion of reactants and the formation of intermediates. nih.gov It has been used to study the kinetics of prodrug activation, for example. nih.govnih.gov

Deeper Exploration of Reaction Mechanisms and Kinetics

A thorough understanding of reaction mechanisms and kinetics is fundamental to the rational design of improved synthetic methods. For α,α-disubstituted amino acids, this involves studying the intricate details of bond formation and the factors that control stereoselectivity.

Key areas for future investigation include:

Quantitative Kinetic Modeling: The development of detailed kinetic models can help to elucidate complex reaction pathways and determine the rate constants for key steps. nih.gov This has been successfully applied to understand the hydrolysis of α-amino acid ester prodrugs, which involves intramolecular nucleophilic attack and the formation of bicyclic intermediates. nih.govnih.gov

Mechanistic Studies of Catalytic Cycles: Detailed investigations into the mechanism of novel catalytic systems are essential. For example, mechanistic studies of a chiral aldehyde/palladium-mediated allylation reaction revealed a triple cascade catalytic cycle. nih.gov

Identification of Intermediates: The isolation and characterization of reaction intermediates, for instance through NMR spectroscopy, provides direct evidence for proposed mechanisms. nih.gov High-resolution mass spectrometry (HRMS) can also be used to identify core intermediates in catalytic reactions. rsc.org

Computational Design of New Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool for modern synthetic chemistry. In silico methods can predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new compounds and catalysts.

Future applications in the context of this compound and its analogs include:

Designing Novel Derivatives: Computational methods can be used to design unnatural amino acids with specific, tailored properties for incorporation into proteins and enzymes. nih.gov This includes designing the surrounding residues to create optimal binding sites. nih.gov

Catalyst Design and Optimization: Computational techniques are increasingly used to design new organocatalysts and to predict and control catalytic processes. rsc.org This can involve studying transition state models to understand the origins of enantioselectivity. youtube.com

Predicting Molecular Behavior: Multiscale molecular simulations can guide the rational design and structural optimization of complex molecules and nanocarriers, reducing the time and cost of experimental development. mdpi.com

| Computational Approach | Application | Outcome |

| Rosetta Design Methodology | Design of metalloproteins with unnatural amino acids | Creation of a protein with a novel metal binding site with high affinity and atomic-level accuracy nih.gov |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Understanding the role of catalysts and the formation of reactive intermediates acs.org |

| Molecular Orbital Calculations | Understanding catalyst-substrate interactions | Explaining the chiral environment provided by a catalyst to force a specific enolate configuration researchgate.net |

Integration with Automated and High-Throughput Synthesis Platforms

The demand for novel peptides and amino acid derivatives in drug discovery and materials science necessitates faster and more efficient synthetic methods. Automation and high-throughput platforms are transforming the way chemists approach synthesis.

Key future developments include:

Automated Flow Chemistry: Automated synthesizers can now produce long peptide chains in a matter of hours, a significant improvement over traditional methods that can take weeks or months. acs.orgmit.edu This technology, known as automated fast-flow peptide synthesis, operates at high temperatures to accelerate the desired coupling reactions over side reactions. acs.org

High-Throughput Screening: The development of high-throughput assays is crucial for rapidly evaluating the activity and enantioselectivity of new catalysts, such as evolved enzymes for C-H amination. nih.gov

Modular Synthesis: Designing synthetic routes where components can be varied independently allows for the rapid generation of diverse libraries of compounds from simple, readily available starting materials. acs.org

The integration of these automated platforms will not only accelerate the synthesis of known derivatives of this compound but also enable the rapid exploration of new chemical space, facilitating the discovery of molecules with novel properties and functions. acs.org

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-amino-2-methylbutanoate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of 2-amino-2-methylbutanoic acid with methanol under acid catalysis. Optimization involves adjusting reaction time, temperature (e.g., reflux at 60–80°C), and catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid) to maximize yield while minimizing racemization. Purity is monitored using thin-layer chromatography (TLC) or HPLC .

Q. How is the compound characterized for structural confirmation, and what spectroscopic markers are critical?

Key characterization methods include:

Q. What are the solubility properties of this compound in common solvents?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Solubility in water is limited due to the hydrophobic ester group, requiring pH adjustment (e.g., acidic buffers) for aqueous applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in crystal structure refinement (e.g., bond lengths or angles) are addressed using programs like SHELXL, which apply least-squares minimization and Hirshfeld atom refinement. Cross-validation against spectroscopic data (e.g., X-ray vs. NMR) ensures accuracy .

Q. What strategies mitigate racemization during synthesis, and how is enantiomeric excess quantified?

Racemization is minimized by using low temperatures, non-polar solvents, and chiral catalysts. Enantiomeric excess is determined via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. For example, (S)-enantiomers show specific optical rotations ([α] +15° to +25°) .

Q. How do computational models (e.g., DFT) predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model transition states and activation energies. Key parameters include LUMO energy (ester carbonyl) and nucleophile electrophilicity indices, validated experimentally via kinetic studies .

Methodological Considerations

Q. What experimental precautions are critical when handling this compound in biological assays?

Q. How can systematic reviews address conflicting data on the compound’s metabolic stability?

Follow COSMOS-E guidelines:

- Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).

- Use meta-regression to adjust for variables like pH, enzyme sources, or assay types.

- Assess bias via GRADE criteria .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products